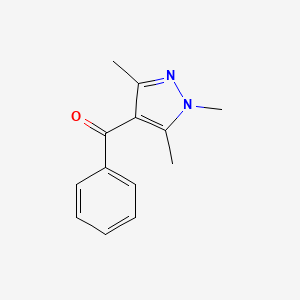
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine, also known as MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the phenethylamine class of compounds and is structurally similar to other compounds such as amphetamines and phenethylamines. MPPE has been shown to have a variety of effects on the body, including both biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has a variety of potential scientific research applications due to its unique properties. One of the primary applications of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is in the study of the central nervous system. 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has been shown to have effects on the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This makes it a useful tool for studying the mechanisms of action of these neurotransmitters and their role in various neurological disorders.
In addition to its potential applications in neuroscience research, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has also been studied for its potential therapeutic applications. For example, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which could be responsible for its effects on mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has a variety of biochemical and physiological effects on the body. One of the primary effects of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is its ability to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This can lead to changes in mood, cognition, and behavior.
In addition to its effects on neurotransmitters, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has also been shown to have anti-inflammatory and antioxidant properties. This could make it useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine in lab experiments is its ability to modulate neurotransmitter levels in the brain. This makes it a useful tool for studying the mechanisms of action of these neurotransmitters and their role in various neurological disorders.
However, there are also limitations to using 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine in lab experiments. One of the primary limitations is that the mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is not fully understood. This makes it difficult to interpret the results of experiments using 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. Additionally, there is limited information available on the safety of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. One area of research could focus on the development of new therapeutic applications for 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. For example, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine could be studied for its potential use in the treatment of various neurological disorders such as Alzheimer's and Parkinson's.
Another area of research could focus on the development of new compounds that are structurally similar to 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. These compounds could be studied for their potential applications in scientific research and therapeutic use.
Conclusion
In conclusion, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has a variety of effects on the body, including both biochemical and physiological effects. While there are limitations to using 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine in lab experiments, there are also many potential future directions for research involving this compound. Overall, 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has the potential to be a useful tool in the study of the central nervous system and the development of new therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14/h2-8,10,16H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNLJVISFFUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386081 | |
| Record name | 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
CAS RN |
355382-90-0 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)



![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)






